[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine
Description
The compound (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine (CAS: 1909287-67-7) is a tertiary amine featuring a chiral morpholine core (2R,6S configuration) linked to a benzyl group substituted with a methylamine moiety. Its molecular formula is C₁₅H₂₄N₂O (MW: 248.37), and it is described as a building block in organic synthesis .
Properties
IUPAC Name |
1-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-15-6-4-14(5-7-15)8-16-3/h4-7,12-13,16H,8-11H2,1-3H3/t12-,13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVAHBURXCRAAF-BETUJISGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine typically involves multiple steps. One common method includes the reaction of 4-(bromomethyl)phenyl)methylamine with (2R,6S)-2,6-dimethylmorpholine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Morpholine-Containing Pyrimidin-2-amines
Example Compound :
- 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine (Compound 20 in ) Structure: A pyrimidine ring substituted with a morpholinophenyl group and an aromatic ring. Synthesis: Derived from (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones via cyclization with guanidine nitrate . Key Data:
- Molecular Weight : ~319.4 g/mol (higher than the target compound due to the pyrimidine core).
- Bioactivity : Exhibits broad-spectrum microbial activity, attributed to the pyrimidine scaffold .
Comparison :
- The target compound lacks the pyrimidine ring, which may reduce planarity and alter binding modes compared to Compound 20.
- The tertiary amine in the target compound could enhance solubility in acidic environments compared to the primary amine in pyrimidin-2-amines.
Hydrochloride Salts with Simplified Substitutions
Example Compound :
Comparison :
Fluorinated and Heterocyclic Derivatives
Example Compound :
- [4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine (CAS: 1037161-46-8) Structure: Features a fluorine substituent on the phenyl ring.
Example Compound :
- 4-[[(2R,6R)-2,6-Dimethylmorpholino]methyl]-6-ethyl-coumarin Structure: Coumarin core with a morpholinomethyl substituent. Molecular Weight: 309.4 g/mol. Bioactivity: Coumarin derivatives are often explored for fluorescence or enzyme inhibition .
Comparison :
- The target compound’s benzyl-methylamine group may favor interactions with amine-binding targets (e.g., GPCRs), unlike the coumarin-based analog.
Trifluoromethyl-Substituted Pyrimidines
Example Compound :
Comparison :
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|
| Target Compound | 248.37 | Likely moderate (free base) |
| Hydrochloride Salt (CAS: 861095-86-5) | 256.8 | High (due to salt form) |
| Pyrimidin-2-amine (Compound 20) | ~319.4 | Moderate (polar pyrimidine) |
Biological Activity
The compound (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine, also known by its CAS number 1909287-67-7, is a specialized chemical with potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine is C₁₅H₂₄N₂O. The compound features a morpholine ring which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1909287-67-7 |
| Molecular Weight | 248.37 g/mol |
| Molecular Formula | C₁₅H₂₄N₂O |
| Chemical Class | Specialty Materials |
Research indicates that compounds containing morpholine structures often exhibit significant interactions with neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the morpholine moiety in this compound suggests potential activity as a modulator of neurotransmitter release or receptor activity.
In Vitro Studies
In vitro studies have shown that similar morpholine-based compounds exhibit varying degrees of AChE inhibition. For instance, a study reported that certain derivatives displayed IC₅₀ values in the low micromolar range, indicating effective inhibition of AChE activity .
Case Studies
- Neuroprotective Effects : Research has indicated that morpholine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is essential for developing treatments for neurodegenerative disorders .
- Antitumor Activity : Some derivatives of morpholine-containing compounds have been evaluated for their antitumor properties. A study highlighted that modifications in the morpholine structure could enhance cytotoxicity against various cancer cell lines .
Potential Therapeutic Applications
Given its structure and the biological activities observed in related compounds, (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine may have potential applications in:
- Alzheimer's Disease : As an AChE inhibitor.
- Cancer Therapy : Due to possible antitumor effects.
- Neuroprotection : Protecting against neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
